
2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline
Overview
Description
2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C17H12F3NO and a molecular weight of 303.28 g/mol . This compound is known for its unique structure, which includes a naphthyloxy group and a trifluoromethyl group attached to an aniline moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry .
Preparation Methods
The synthesis of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline typically involves the reaction of 1-naphthol with 2-chloro-5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis of Fluorinated Compounds : 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of more complex fluorinated organic compounds. Its structure allows for various functionalization strategies that are essential in developing new materials with enhanced properties.
- Reactivity Studies : The compound can be utilized to study reaction mechanisms involving fluorinated substrates, contributing to a deeper understanding of fluorine chemistry.
2. Biology
- Biological Activity Investigations : Research has indicated that this compound may interact with biological molecules, making it a candidate for probing enzyme activity and receptor interactions. Its potential effects on cellular processes are currently under investigation.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property positions it as a promising candidate for developing new antimicrobial agents.
3. Medicine
- Drug Development : The unique pharmacokinetic properties conferred by the trifluoromethyl group make this compound an attractive target in medicinal chemistry. It is being explored for its potential use in designing pharmaceuticals with improved efficacy and reduced side effects.
- Cytotoxicity Studies : Initial findings indicate that this compound may induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. Further research is warranted to elucidate its mechanisms of action and therapeutic viability.
Antimicrobial Activity Study
A study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. This finding indicates its potential for treating bacterial infections effectively.
Cytotoxicity in Cancer Research
In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM. These results highlight its significant cytotoxic effects and underscore the need for further investigation into its mechanisms of action.
Summary Table of Applications
Application Area | Specific Use | Findings/Notes |
---|---|---|
Chemistry | Synthesis of fluorinated compounds | Key building block for complex organic synthesis |
Biology | Biological activity investigations | Potential interactions with enzymes and receptors |
Antimicrobial properties | Effective against E. coli and S. aureus at low concentrations | |
Medicine | Drug development | Investigated for improved pharmacokinetic properties |
Cytotoxicity studies | Induces apoptosis in cancer cells (IC50 ~ 25 µM) |
Mechanism of Action
The mechanism of action of 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyloxy group and trifluoromethyl group contribute to its binding affinity and specificity for these targets . The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(1-Naphthyloxy)-5-(trifluoromethyl)aniline include:
4-(1-Naphthyloxy)-2-(trifluoromethyl)aniline: This compound has a similar structure but with different substitution positions on the aromatic ring.
2-(1-Naphthyloxy)-4-(trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2-naphthalen-1-yloxy-5-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)12-8-9-16(14(21)10-12)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWHIPFREBWQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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